2-[(E)-2-[(4R)-4-methyl-

Description

Significance as a Non-Proteinogenic Amino Acid

(4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine is classified as a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids genetically coded for in proteins. nih.govtaylorandfrancis.com Its significance lies primarily in its identity as a key structural component of cyclosporin (B1163) A, a powerful immunosuppressant drug. nih.govdrugfuture.com The unique side chain of this amino acid, which includes both a butenyl and a methyl group, imparts distinct chemical and biological properties that are crucial for the therapeutic effects of cyclosporin A.

The biosynthesis of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine is a complex enzymatic process. nih.gov It originates from a polyketide pathway, utilizing precursors such as acetyl-CoA and malonyl-CoA. nih.govacs.org This biosynthetic route is distinct from the pathways that produce the common proteinogenic amino acids, highlighting its specialized role in the metabolism of certain organisms.

Stereochemical Purity and Importance in Natural Products

The stereochemistry of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine is of paramount importance to its biological function, particularly within the structure of cyclosporin A. The specific configuration at its four stereocenters—(2S, 3R, 4R, 6E)—is critical for the immunosuppressive activity of the parent molecule. nih.govacs.org

Research has demonstrated that alterations to the stereochemistry at the 4-position, resulting in the (4S)-epimer, lead to a dramatic reduction in biological activity. acs.org This underscores the precise three-dimensional arrangement required for the interaction of cyclosporin A with its biological targets. The synthesis of this amino acid and its analogues with high stereoselectivity is a significant challenge and a key focus in medicinal chemistry to explore the structure-activity relationships of cyclosporin-related compounds. nih.govbohrium.com The rigidity and specific orientation conferred by the (4R) configuration are thus essential for the conformation of the entire cyclosporin A molecule and its subsequent biological effects. acs.org

Historical Context of Discovery and Early Research

The discovery of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine is intrinsically linked to the discovery and characterization of the cyclosporins. It was first identified as the characteristic C9 amino acid component of cyclosporin A. drugfuture.com A significant breakthrough in the study of this amino acid occurred when a cyclosporin non-producing mutant of the fungus Tolypocladium inflatum was developed. nih.gov This mutant strain was found to accumulate the free form of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine in its culture filtrate. nih.gov

This accumulation allowed for the isolation and purification of the amino acid through extraction, chromatographic separation, and crystallization. nih.gov The structure and stereochemistry were then definitively determined by chemical transformation and correlation with known derivatives obtained from the hydrolysis of dihydrocyclosporin A. nih.gov Early research focused on its synthesis, with various routes being developed to obtain this complex molecule. drugfuture.com These early studies were crucial in confirming its structure and providing the necessary material for further biological and chemical investigations, ultimately solidifying the understanding of its essential role in the activity of cyclosporin A.

Structure

3D Structure

Properties

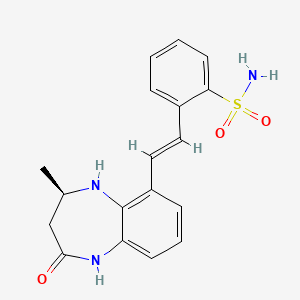

Molecular Formula |

C18H19N3O3S |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

2-[(E)-2-[(4R)-4-methyl-2-oxo-1,3,4,5-tetrahydro-1,5-benzodiazepin-6-yl]ethenyl]benzenesulfonamide |

InChI |

InChI=1S/C18H19N3O3S/c1-12-11-17(22)21-15-7-4-6-14(18(15)20-12)10-9-13-5-2-3-8-16(13)25(19,23)24/h2-10,12,20H,11H2,1H3,(H,21,22)(H2,19,23,24)/b10-9+/t12-/m1/s1 |

InChI Key |

YQMIISZXXWVLTM-BZYZDCJZSA-N |

Isomeric SMILES |

C[C@@H]1CC(=O)NC2=CC=CC(=C2N1)/C=C/C3=CC=CC=C3S(=O)(=O)N |

Canonical SMILES |

CC1CC(=O)NC2=CC=CC(=C2N1)C=CC3=CC=CC=C3S(=O)(=O)N |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymology of 4r 4 E 2 Butenyl 4 Methyl L Threonine

A Glimpse into the Polyketide Pathway

The production of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine is initiated via a polyketide pathway, a common route for the synthesis of a wide array of natural products in microorganisms. acs.orgnih.govnih.govwikipedia.org This pathway utilizes simple precursor molecules and assembles them in a step-wise fashion, akin to an assembly line, to create complex structures. youtube.comyoutube.com The core of this process is a large, multifunctional enzyme known as a polyketide synthase (PKS). asm.orgnih.govwikipedia.org In the case of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine biosynthesis, the PKS, named SimG, orchestrates the entire assembly of the C9 backbone. asm.orgresearchgate.net

Laying the Foundation: Initiation and Precursor Roles

The journey from simple metabolic building blocks to the complex structure of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine begins with the recruitment and activation of specific precursor molecules. These precursors provide the carbon backbone, methyl group, and the necessary reducing power for the biosynthetic process.

The biosynthesis of the C9 backbone of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine is initiated with acetyl-CoA serving as the starter unit and malonyl-CoA as the extender unit. acs.orgnih.gov These molecules are fundamental building blocks in numerous metabolic pathways. The Bmt polyketide synthase exhibits optimal activity with substrate concentrations of 200 microM acetyl-CoA and 150 microM malonyl-CoA. nih.gov

S-Adenosylmethionine (SAM) plays a crucial role as the methyl donor in this biosynthetic pathway. acs.orgnih.gov It is responsible for the introduction of the methyl group onto the growing polyketide chain. nih.gov The enzyme-bound intermediate, 3-oxo-4-hexenoic acid, has been identified as the exclusive substrate for this methylation step. nih.gov The Bmt polyketide synthase shows optimal activity at a SAM concentration of 200 microM. nih.gov SAM itself is synthesized from L-methionine and adenosine (B11128) triphosphate (ATP) by the enzyme methionine adenosyltransferase. nih.gov The methyltransferase function is an integral part of the PKS enzyme SimG. researchgate.net

Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) acts as the essential reducing agent in the polyketide pathway for (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine synthesis. acs.orgnih.gov It provides the necessary electrons for the reduction of keto groups to hydroxyl groups, a critical step in shaping the final structure of the molecule. The biosynthesis of many complex molecules, including some amino acids, requires a significant supply of NADPH. mdpi.com

Building the Chain: Elongation and Key Intermediates

Following initiation, the polyketide chain undergoes several rounds of elongation and modification, with the intermediates remaining bound to the PKS enzyme throughout the cycle. acs.orgnih.gov This process involves the sequential addition of two-carbon units derived from malonyl-CoA.

A pivotal intermediate in the biosynthesis of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine is 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid. nih.govresearchgate.netacs.orgnih.gov This C9 compound represents the end product of the initial polyketide synthesis phase. nih.govresearchgate.net Its identification was confirmed through in vivo labeling studies and enzymatic in vitro synthesis. nih.gov The backbone of this intermediate is released from the PKS as a coenzyme A thioester, suggesting that the subsequent transformations to the final amino acid occur on this activated intermediate. nih.govresearchgate.net The PKS SimG is believed to mediate the formation of this key intermediate from the initial precursors. asm.orgresearchgate.net

Interactive Data Tables

Table 1: Key Precursors in the Biosynthesis of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine

| Precursor | Role | Optimal Concentration (in vitro) |

| Acetyl-CoA | Starter Unit | 200 µM nih.gov |

| Malonyl-CoA | Extender Unit | 150 µM nih.gov |

| S-Adenosylmethionine (SAM) | Methyl Donor | 200 µM nih.gov |

| NADPH | Reducing Agent | Not specified |

Table 2: Key Intermediates in the Biosynthetic Pathway

| Intermediate | Description |

| 3-oxo-4-hexenoic acid | Enzyme-bound condensation product of the second elongation cycle; exclusive substrate for methylation. nih.gov |

| 3(R)-Hydroxy-4(R)-methyl-6(E)-octenoic acid | Key intermediate and end product of the polyketide synthesis phase. nih.govresearchgate.netacs.orgnih.gov |

Formation of Enzyme-Bound Intermediates

In the biosynthesis of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt), the assembly of the C9 backbone, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, occurs via a polyketide pathway. nih.govacs.org This process is catalyzed by the Bmt polyketide synthase (PKS), a multi-domain enzyme that orchestrates the sequential condensation of activated building blocks. nih.govacs.org A key characteristic of this biosynthetic pathway is that once the initial building units, such as acetyl-CoA and malonyl-CoA, are attached to the synthase, the subsequent intermediates remain bound to the enzyme throughout the entire reaction cycle. nih.govacs.org

This covalent attachment to the acyl carrier protein (ACP) domain of the PKS ensures efficient processing and channeling of the growing polyketide chain. nih.govresearchgate.net The intermediates are passed sequentially between the various catalytic domains of the PKS, which perform specific chemical transformations like condensation, reduction, and dehydration. nih.govnih.gov This enzyme-bound nature prevents the diffusion of reactive intermediates into the cellular environment and maintains control over the stereochemistry and chain length of the final product. nih.govnih.gov The entire process, from the initial loading of precursors to the final modification steps, functions like a molecular assembly line. nih.govyoutube.com

Premature Release of Intermediates (e.g., Coenzyme A Thioesters, Lactones)

Although the biosynthetic intermediates are typically channeled efficiently while bound to the Bmt polyketide synthase, circumstances can lead to a premature termination of the process. nih.govacs.org When such a premature cutoff occurs, the biosynthetic intermediates are released from the enzyme. nih.govacs.org The form of the released molecule depends on its chemical nature and reactivity.

Generally, these prematurely released intermediates are discharged as their corresponding coenzyme A (CoA) thioesters . nih.govacs.org This is because the backbone is synthesized as a CoA thioester. nih.govnih.gov However, in the case of certain reactive intermediates, particularly C8-intermediates, cyclization can occur, leading to their release as lactones . nih.govacs.org The detection of these released byproducts provides valuable insight into the mechanics of the biosynthetic pathway and the nature of the intermediates at different stages. nih.govacs.org For example, the presence of sorbyl-CoA in in-vitro reaction mixtures was identified as a bypass reaction of the Bmt polyketide synthase rather than a primary intermediate for methylation. acs.org

Methylation Steps and Specificity

Methylation is a critical modification step in the biosynthesis of Bmt, introducing a methyl group at a specific position on the polyketide backbone. This reaction is catalyzed by a methyltransferase domain within the Bmt PKS system and utilizes S-adenosylmethionine (SAM) as the methyl donor. nih.govnih.gov

Substrate for Methylation (e.g., 3-oxo-4-hexenoic acid)

Detailed enzymatic studies have unequivocally identified the exclusive substrate for the methylation step. The introduction of the methyl group occurs on enzyme-bound 3-oxo-4-hexenoic acid . nih.govacs.orgacs.org This molecule is the condensation product of the second elongation cycle in the polyketide synthesis pathway. nih.govacs.org The specificity of the methyltransferase domain is strict; it acts exclusively on this β-oxocarboxylic acid intermediate. acs.org Other potential substrates or later-stage intermediates are not recognized by the methylating domain, ensuring the precise placement of the methyl group. nih.govacs.org For instance, experiments showed that while various activated intermediates could be introduced into the early, processive parts of the cycle, 2-methyl-3-oxo-4-hexenoyl-CoA and subsequent methylated intermediates could not enter the cycle. nih.gov

Key Enzymatic Machinery in (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine Biosynthesis

Bmt Polyketide Synthase (PKS) System

The Bmt PKS utilizes simple precursor molecules—acetyl-CoA as a starter unit and malonyl-CoA as an extender unit—to build the polyketide chain. nih.govnih.gov The synthesis process also requires NADPH as a reductant and S-adenosylmethionine (SAM) as the donor for the essential methylation step. nih.govacs.org The final product of this enzymatic assembly line is 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, which is released from the enzyme as a coenzyme A thioester, ready for subsequent transformations to become Bmt. nih.gov Studies have shown that the Bmt PKS exhibits some flexibility regarding its starter unit, as it can recognize and process butyryl-CoA with an efficiency comparable to its natural starter, crotonyl-CoA. nih.gov In the fungus Tolypocladium inflatum, the PKS responsible for Bmt biosynthesis is encoded by the SimG gene. asm.org

Research Findings on Bmt Biosynthesis

Below are interactive data tables summarizing key findings from research on the biosynthesis of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine.

Table 1: Key Intermediates and Their Roles

| Intermediate | Role in Biosynthesis | Release Form (if premature) | Citation |

|---|---|---|---|

| Enzyme-Bound Intermediates | Sequentially processed on the PKS assembly line without release. | N/A (remain bound) | nih.govacs.org |

| 3-oxo-4-hexenoic acid | Exclusive substrate for the methylation reaction. | Coenzyme A thioester | nih.govacs.orgacs.org |

| C8-Intermediates | Reactive intermediates in the later stages of synthesis. | Lactones | nih.govacs.org |

Table 2: Characteristics of the Bmt Polyketide Synthase (PKS)

| Characteristic | Description | Citation |

|---|---|---|

| Enzyme Type | Type I modular polyketide synthase. | asm.orgwikipedia.org |

| Substrates | Acetyl-CoA (starter), Malonyl-CoA (extender), NADPH, S-adenosylmethionine. | nih.govacs.orgnih.gov |

| Methylation Specificity | Methylates only enzyme-bound 3-oxo-4-hexenoic acid during the second elongation cycle. | acs.orgacs.org |

| Product | Releases the C9 backbone as 3(R)-hydroxy-4(R)-methyl-6(E)-octenoyl-CoA. | nih.gov |

Domain Architecture and Catalytic Activities

Fungal type I polyketide synthases, like the one for Bmt, are large, multifunctional enzymes. nih.gov They are typically organized into modules, with each module responsible for a single round of chain elongation and modification. nih.gov The core catalytic domains within these modules include:

Ketosynthase (KS): Catalyzes the condensation reaction, extending the polyketide chain. nih.gov

Acyltransferase (AT): Selects and loads the appropriate extender unit (malonyl-CoA in this case) onto the Acyl Carrier Protein. nih.govyoutube.com

Acyl Carrier Protein (ACP): A small, flexible protein that shuttles the growing polyketide chain between the various catalytic domains of the PKS. nih.gov

In addition to these core domains, PKS modules can contain modifying domains such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) that alter the structure of the growing chain. nih.gov Methyltransferase (MT) domains can also be present to add methyl groups. nih.gov

Processive Mechanism of Elongation and Methylation

The biosynthesis of the Bmt backbone proceeds through a processive mechanism where the intermediates remain bound to the enzyme throughout the reaction cycle. nih.govacs.org This ensures efficient and controlled synthesis. A key step in this process is the methylation of the growing chain. The exclusive substrate for the introduction of the methyl group has been identified as the enzyme-bound 3-oxo-4-hexenoic acid, which is the condensation product of the second elongation cycle. nih.govacs.orgacs.org This methylation is a highly specific reaction that occurs only at this stage of the synthesis. acs.org The processive nature of the synthesis is highlighted by the fact that externally supplied intermediates after the methylation step cannot enter the biosynthetic pathway. nih.govacs.org

Substrate Specificity and Flexibility of Bmt PKS

The Bmt PKS exhibits a degree of flexibility in its substrate specificity. While it utilizes crotonyl-CoA as the natural starter unit, it can also recognize and process butyryl-CoA with comparable efficiency. acs.org This leads to the formation of 3-hydroxy-4-methyloctanoyl-CoA, the saturated analog of the natural product. acs.org This relaxed specificity suggests potential for generating structural variants of the Bmt backbone. acs.org However, the enzyme shows high specificity for its extender unit, primarily utilizing malonyl-CoA. nih.gov The optimal activity of the Bmt PKS is observed at substrate concentrations of 200 µM acetyl-CoA, 150 µM malonyl-CoA, and 200 µM S-adenosylmethionine. nih.gov

Role of Specific Enzymes (SimG, SimI, SimJ) in Biosynthesis

The biosynthesis of Bmt is not solely dependent on the PKS. A cluster of genes, including SimG, SimI, and SimJ, encodes for enzymes that play crucial roles in the formation and modification of the Bmt molecule. nih.govresearchgate.net

SimG (Highly Reducing PKS) in Precursor Production

SimG is a highly reducing polyketide synthase (HRPKS) responsible for producing the initial polyketide chain. nih.govresearchgate.netnih.gov Fungal HRPKSs are known for their iterative use of a single set of catalytic domains to generate structurally diverse products. nih.govnih.gov SimG likely mediates the biosynthesis of a precursor molecule from acetyl-CoA, malonyl-CoA, and S-adenosylmethionine. researchgate.net Deletion of the SimG gene abolishes the production of cyclosporin (B1163) A, which can be restored by feeding the mutant with purified Bmt, confirming its essential role in the pathway. researchgate.net

Functional Dissection of SimG Condensing Region

While a detailed functional dissection of the SimG condensing region is not extensively documented in the provided context, the general principles of PKS condensing domains (ketosynthases) apply. The KS domain is responsible for catalyzing the Claisen condensation between the growing polyketide chain attached to the ACP and the extender unit loaded onto the same ACP. This reaction extends the carbon chain by two carbons in each elongation cycle.

Post-Polyketide Modification Enzymes

Following the synthesis of the polyketide backbone by SimG, a series of post-PKS modifications are required to generate the final Bmt molecule. These modifications are carried out by the enzymes SimI and SimJ. researchgate.net It is proposed that the initial product of SimG is repeatedly oxidized by SimI to form 3(R)-hydroxy-4(R)-methyl-2-keto-6(E)-octenoic acid. researchgate.net This intermediate is then likely converted to Bmt through the action of the aminotransferase SimJ. researchgate.net The final Bmt molecule is then incorporated into the cyclosporin A peptide by a nonribosomal peptide synthetase (NRPS). nih.gov

Proposed Role of P450 and Aminotransferases

Following the initial polyketide synthesis, the pathway relies on the precise actions of cytochrome P450 enzymes and aminotransferases to modify the intermediate and introduce the characteristic amino group.

Individual gene deletion studies in the fungus Tolypocladium inflatum have been instrumental in elucidating the roles of specific enzymes. asm.org These experiments have demonstrated that the biosynthesis of Bmt is dependent on three key enzymes encoded within the cyclosporine biosynthetic gene cluster: SimG (a polyketide synthase), SimI (a cytochrome P450), and SimJ (an aminotransferase). asm.orgnih.gov

The proposed biosynthetic route suggests that after the formation of the C9 backbone, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, by the Bmt polyketide synthase, the cytochrome P450 enzyme SimI likely carries out a crucial hydroxylation step. nih.govasm.org Subsequently, the aminotransferase SimJ is believed to catalyze the transamination reaction, adding the amino group to form the final L-threonine configuration. asm.orgfrontiersin.org The involvement of cytochrome P450 enzymes in the metabolism of cyclosporine itself has also been extensively studied, highlighting the importance of this enzyme class in both the biosynthesis of its precursors and its subsequent modification. nih.govresearchgate.net Fungal P450 enzymes are known for their diverse catalytic capabilities in natural product biosynthesis. rsc.org

Genetic Basis of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine Biosynthesis

The genetic blueprint for the production of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine is located within a secondary metabolite gene cluster. nih.govplos.org This clustering of genes ensures the coordinated expression of all the necessary enzymes for the biosynthetic pathway.

Identification and Characterization of Biosynthetic Gene Clusters (e.g., sim genes in Tolypocladium inflatum)

In the fungus Tolypocladium inflatum, the producer of cyclosporin A, the genes responsible for its biosynthesis are organized into a cluster known as the sim gene cluster. nih.govplos.org This cluster spans a significant portion of the fungal genome and contains the gene for the large nonribosomal peptide synthetase (NRPS), SimA, which is responsible for assembling the eleven amino acids of cyclosporine. plos.orgscienceopen.com

Crucially, the sim gene cluster also houses the genes necessary for the synthesis of the unusual amino acid Bmt. asm.orgnih.gov Through functional verification, including individual gene deletions, researchers have confirmed that simG (PKS), simI (cytochrome P450), and simJ (aminotransferase) are essential for Bmt production. asm.orgnih.gov The entire cluster is predicted to contain 12 genes encoding enzymes for the complete biosynthesis of cyclosporines. asm.orgfrontiersin.org Comparative analyses of the cyclosporin gene cluster suggest a lineage-specific origin rather than horizontal gene transfer. nih.govresearchgate.net

Table 1: Key Genes in the sim Cluster for Bmt Biosynthesis

| Gene Name | Encoded Enzyme/Protein | Proposed Function in Bmt Biosynthesis |

| simG | Polyketide Synthase (PKS) | Catalyzes the formation of the C9 polyketide backbone. asm.orgnih.gov |

| simI | Cytochrome P450 | Proposed to hydroxylate the polyketide intermediate. asm.orgfrontiersin.org |

| simJ | Aminotransferase | Proposed to catalyze the final transamination step to form the amino acid. asm.orgfrontiersin.org |

Transcriptional Regulation of Biosynthetic Genes

The expression of the genes within the sim cluster is tightly controlled to ensure the efficient production of cyclosporine and its precursors. Transcriptional analysis has revealed that the expression of these genes is significantly upregulated in media that induces cyclosporine production. nih.govplos.orgnih.gov

A key regulatory element identified within the cluster is the gene simL, which encodes a putative basic leucine (B10760876) zipper (bZIP)-type transcription factor. nih.govasm.org Deletion of simL has been shown to abolish the production of cyclosporines, indicating its role as a pathway-specific transcriptional activator. nih.govasm.org Overexpression of SimL has been demonstrated to substantially increase the yield of cyclosporines. nih.gov This regulatory mechanism allows the fungus to control the entire biosynthetic pathway in a coordinated manner, responding to specific environmental or developmental cues. asm.org

Chemical Synthesis Methodologies for 4r 4 E 2 Butenyl 4 Methyl L Threonine

Stereoselective Synthesis Approaches

The controlled synthesis of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine, often abbreviated as Bmt, necessitates precise control over its three stereocenters at the C2, C3, and C4 positions. Researchers have explored various stereoselective strategies to achieve the desired (2S, 3R, 4R) configuration.

Asymmetric Transfer Hydrogenation (ATH) with Dynamic Kinetic Resolution (DKR)

A convergent and effective method for establishing the C2 and C3 stereocenters of Bmt and its derivatives involves Asymmetric Transfer Hydrogenation (ATH) coupled with Dynamic Kinetic Resolution (DKR). nih.govnih.gov This strategy typically starts from a β-keto ester precursor, which undergoes a dynamic resolution process during the hydrogenation reaction, leading to the desired syn-diastereomer with high enantioselectivity.

The process utilizes a chiral ruthenium catalyst, such as (R,R)-Teth-TsDPEN-Ru(II), to facilitate the transfer of hydrogen from a hydrogen donor, like formic acid/triethylamine, to the ketone. nih.gov The dynamic kinetic resolution aspect is crucial as it allows for the in-situ racemization of the substrate, enabling a theoretical yield of up to 100% of the desired stereoisomer. acs.org This method has been successfully applied to the synthesis of various γ-alkyl-α-N-Me derivatives. nih.gov

Table 1: Synthesis of MeBmt Analogues via ATH-DKR

| Substrate | Catalyst Configuration | Isolated Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Ratio (major:minor) |

| γ-aryl-β-keto ester | (S,S)-Teth-TsDPEN | High | >95:5 | >99:1 |

| N-Benzoyl Substrate | (R,R)-Teth-TsDPEN | 64 | >95:5 | >99:1 |

Data sourced from research on the synthesis of MeBmt and related derivatives. nih.gov

This approach has proven to be versatile, allowing for the synthesis of a range of derivatives by varying the substrate. nih.gov The stereochemical outcome is dependent on the configuration of the catalyst used. nih.gov

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available enantiopure starting materials to introduce one or more stereocenters into the target molecule. This strategy has been employed in the synthesis of fragments of (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt), a closely related derivative.

One notable synthesis of MeBmt initiated from the optically pure (2Z, 4R)-4-methyloct-6-yn-2-en-1-ol. researchgate.net This starting material already contains the crucial C4 stereocenter. The subsequent steps involve Sharpless asymmetric epoxidation to control the C2 and C3 stereochemistry, followed by the ring-opening of the resulting epoxy acid with methylamine (B109427) to install the amino group at the C2 position. researchgate.net This approach provides a concise route to the desired amino acid by leveraging a chiral precursor.

Challenges in Chemical Synthesis and Strategies for Industrial Production

The industrial production of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine is primarily achieved through fermentation using the fungus Tolypocladium inflatum. nih.govnih.gov A blocked mutant of this fungus has been developed to accumulate the free amino acid, which can then be isolated and purified. nih.gov

While fermentation is the current method of choice for large-scale production, chemical synthesis on an industrial scale presents several challenges:

Stereochemical Control: Achieving the correct stereochemistry at all three chiral centers simultaneously is a significant hurdle. This often requires multiple purification steps to separate unwanted stereoisomers, further reducing the yield.

Purification: The separation of diastereomers and enantiomers can be challenging and expensive, often requiring specialized chromatographic techniques.

Cost of Reagents: The use of chiral catalysts and starting materials for stereoselective synthesis can be costly, making the process less economically viable for large-scale production compared to fermentation.

Strategies to overcome these challenges for potential industrial chemical synthesis focus on developing more efficient and convergent synthetic routes with high stereoselectivity to minimize the number of steps and purification requirements. The use of robust and recyclable catalysts is also a key area of research to reduce costs.

Synthetic Routes to N-Methylated Derivatives (e.g., MeBmt)

The N-methylated derivative, (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt), is another crucial component of cyclosporin (B1163) A. Synthetic routes to MeBmt often parallel those for the non-methylated analogue.

A concise synthesis of MeBmt has been achieved using the ATH-DKR methodology, similar to the synthesis of other Bmt derivatives. nih.gov This approach has been shown to be applicable to the synthesis of several γ-alkyl-α-N-Me derivatives. nih.gov The structure and stereochemistry of synthetically produced MeBmt have been confirmed through correlation with dihydro-MeBmt, which is obtained by the hydrolysis of dihydrocyclosporin A and has a known chirality. nih.gov

Another reported synthesis of MeBmt involves a four-step sequence starting from the chiral precursor (2Z, 4R)-4-methyloct-6-yn-2-en-1-ol. researchgate.net This route utilizes Sharpless epoxidation and subsequent ring-opening with methylamine to construct the key stereocenters and introduce the N-methyl group. researchgate.net

Integration into Complex Natural Products

(4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine as a Building Block in Nonribosomal Peptide Synthesis

(4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids incorporated into proteins during ribosomal translation. Instead, it serves as a specialized building block in a process known as nonribosomal peptide synthesis (NRPS). NRPS is a mechanism employed by various microorganisms, particularly fungi and bacteria, to assemble complex peptide-based natural products that often possess significant biological activities.

The biosynthesis of Bmt is a multi-step enzymatic process. The C9 backbone of Bmt, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, is assembled via a polyketide pathway. nih.govacs.org This process utilizes acetyl-CoA and malonyl-CoA as primary building units, with S-adenosylmethionine serving as the methyl group donor and NADPH as a reductant. nih.govacs.org The entire assembly is carried out by a large, multifunctional enzyme known as Bmt polyketide synthase, where the biosynthetic intermediates remain bound to the enzyme throughout the reaction sequence. nih.govacs.org

Once synthesized, Bmt, or its N-methylated form, is activated and loaded onto the nonribosomal peptide synthetase (NRPS) machinery for incorporation into the growing peptide chain. This enzymatic assembly line is responsible for the specific recognition, activation, and condensation of amino acid monomers in a defined sequence, independent of messenger RNA.

Specific Role in Cyclosporin (B1163) A Biosynthesis

The most prominent and well-characterized role of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine is as a cornerstone of the immunosuppressive drug, Cyclosporin A. nih.gov This cyclic undecapeptide, produced by the fungus Tolypocladium inflatum, is renowned for its use in preventing organ transplant rejection. nih.govcapes.gov.brnih.gov

In the biosynthesis of Cyclosporin A, the N-methylated derivative of Bmt, (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt), is incorporated at the first position of the 11-amino acid ring. nih.govnih.gov The large, multi-modular enzyme, Cyclosporin Synthetase, orchestrates the entire process. This massive enzymatic complex is responsible for the sequential addition of the eleven amino acids, including MeBmt, and the final cyclization of the linear peptide to form the macrocyclic structure of Cyclosporin A.

The isolation of Bmt from a mutant strain of Tolypocladium inflatum that was unable to produce Cyclosporin A provided direct evidence of its role as a dedicated precursor and characteristic structural element of this important drug. capes.gov.brnih.gov

The side chain of the MeBmt residue at position 1 is not merely a passive component of the Cyclosporin A macrocycle; it is critically involved in defining the molecule's three-dimensional shape and, consequently, its biological activity. nih.gov The specific stereochemistry and the orientation of the butenyl group are crucial for the immunosuppressive function of Cyclosporin A. nih.govnih.gov

The methyl group and the double bond within the MeBmt side chain are also established as important factors influencing the solution conformation of the residue at position 1 and, ultimately, the immunosuppressive activity of Cyclosporin A. nih.gov While the Bmt residue is a key feature, there has been some scientific debate regarding its necessity for the passive permeability of Cyclosporin A across lipid bilayers. nih.gov Some studies have suggested it is essential, while others have found that its replacement with a simpler amino acid does not significantly hinder permeability. nih.gov

Other Natural Products Containing the (4R)-4-[(E)-2-butenyl)-4-methyl-L-threonine Moiety

Despite extensive research into microbial natural products, (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine appears to be a highly specialized amino acid almost exclusively found within the cyclosporin family of natural products. Current scientific literature overwhelmingly identifies Bmt and its N-methylated form as the "characteristic structural element of cyclosporins." capes.gov.brnih.gov Searches for this specific moiety in other natural product databases and literature have not revealed its presence in unrelated molecular families. This suggests a highly evolved and specific biosynthetic pathway that is tightly linked to the production of cyclosporins.

Derivatives and Structural Analogs of 4r 4 E 2 Butenyl 4 Methyl L Threonine

Design and Synthesis of Modified Analogs

The generation of analogs of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine, often abbreviated as Bmt, has been approached through both biosynthetic and synthetic chemical methods. These strategies aim to introduce specific structural modifications to probe the molecule's function.

One of the earliest and most straightforward modifications involves the saturation of the butenyl side chain. The enzyme responsible for the biosynthesis of Bmt, a polyketide synthase, has shown a degree of flexibility. nih.govacs.org It can recognize and process butyryl-CoA, a saturated counterpart to the natural starter unit, crotonyl-CoA. This leads to the formation of 3-hydroxy-4-methyloctanoyl-CoA, the saturated analog of the natural backbone of Bmt. nih.govacs.org This biosynthetic flexibility provides a pathway to generate CsA analogs with a modified, more flexible side chain at position 1.

Chemical synthesis has enabled more targeted and diverse modifications. A notable example is the synthesis of (4R)-4-((E)-2-Butenyl)-4,N-dimethyl-L-threonine (MeBmt), an N-methylated analog of Bmt. researchgate.net A short and efficient synthesis for this compound has been developed, providing a route to this important derivative. researchgate.net

Furthermore, more complex analogs have been designed and synthesized to investigate the role of the entire side chain. A series of CsA analogs were created containing ε-oxygen isosteres of MeBmt at the first position. nih.gov The synthesis of these enantiomerically pure analogs involved key steps like stereoselective epoxidation and base-catalyzed intramolecular rearrangement. nih.gov These isosteres replace the double bond in the butenyl side chain with an ether linkage, altering the flexibility and electronic properties of this part of the molecule. nih.gov

The design of these analogs is often guided by the desire to understand and modulate the interaction of the Bmt side chain with its biological target, the protein cyclophilin. By systematically altering the structure, researchers can map the critical features required for binding and biological activity.

Structural Variations and their Impact on Molecular Interactions

The structural modifications introduced into the (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine side chain have a significant impact on the conformation of the molecule and its interactions with binding partners.

This altered conformation directly influences the biological activity of the resulting CsA analogs. The immunosuppressive activity of these analogs, determined by their ability to inhibit the concanavalin (B7782731) A stimulated thymocytes, varied depending on the specific modification. The analog with the closest structural resemblance to the original MeBmt retained about 7-10% of the activity of CsA. nih.gov Interestingly, an analog with a larger benzyl (B1604629) group at the end of the side chain showed even higher activity, at about 20-25% of CsA's activity, highlighting the complex relationship between structure and function. nih.gov

The interaction of various CsA derivatives with different isoforms of its target protein, cyclophilin (A, B, and C), has been investigated using fluorescence measurement techniques. nih.gov These studies allow for the determination of dissociation constants (Kd), providing a quantitative measure of binding affinity. Such analyses are crucial for understanding how structural changes in the Bmt residue affect the initial binding event required for immunosuppressive activity. nih.govnih.gov

Comparison with Structurally Related Threonine Derivatives

To better understand the unique properties of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine, it is useful to compare it with simpler, structurally related threonine derivatives. The modifications in the side chain of Bmt—the (E)-2-butenyl group and the 4-methyl group—introduce significant steric and electronic differences compared to standard threonine.

The presence of the unsaturated butenyl side chain increases the hydrophobicity of the molecule and can influence its binding affinity within enzyme active sites. In contrast, a simpler derivative like 4-methyl-threonine lacks this butenyl group and would have a lower propensity for certain chemical reactions like oxidation. Another related compound, (E)-2-butenyl-threonine, which lacks the 4-methyl group, would experience less steric hindrance in chemical reactions.

The table below provides a comparative overview of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine and some of its derivatives, highlighting the key structural differences and their known impact on biological activity.

| Compound Name | Key Structural Feature | Impact on Biological Activity/Properties |

| (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine (Bmt) | (E)-2-butenyl and 4-methyl groups | Essential for the potent immunosuppressive activity of Cyclosporin (B1163) A. researchgate.net |

| Saturated Bmt analog | Saturated alkyl side chain | The polyketide synthase that produces the Bmt backbone can process a saturated starter unit, indicating a potential for creating analogs with altered side-chain flexibility. nih.govacs.org |

| (4R)-4-((E)-2-Butenyl)-4,N-dimethyl-L-threonine (MeBmt) | N-methylation | A key residue in naturally occurring Cyclosporin A. researchgate.net |

| ε-Oxygen Isosteres of MeBmt | Replacement of the side-chain double bond with an ether linkage | Alters the side-chain conformation and reduces immunosuppressive activity to varying degrees (2-25% of Cyclosporin A). nih.gov |

| 4-Methyl-threonine | Lacks the (E)-2-butenyl group | Lower hydrophobicity and different reactivity compared to Bmt. |

| (E)-2-Butenyl-threonine | Lacks the 4-methyl group | Reduced steric hindrance compared to Bmt. |

This comparative analysis underscores the importance of the specific structural features of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine for its biological role. The design and study of its derivatives continue to provide valuable insights into the molecular basis of immunosuppression and offer pathways for the development of new therapeutic agents.

Advanced Analytical Techniques in Research of 4r 4 E 2 Butenyl 4 Methyl L Threonine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the three-dimensional structure of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to assign the chemical shifts of all proton (¹H) and carbon (¹³C) atoms within the molecule, providing detailed information about its connectivity and stereochemistry. bmrb.iochemicalbook.comchemicalbook.com

The structural and stereochemical details of this amino acid were definitively established through chemical transformation and comparison to dihydro-MeBmt, which has a known chirality. nih.gov This correlation, supported by NMR data, confirmed the (2S,3R,4R,6E) configuration of the molecule, systematically named (2S,3R,4R,6E)-2-amino-3-hydroxy-4-methyl-6-octenoic acid. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Threonine and Related Structures

| Atom | L-Threonine ¹H Chemical Shift (ppm) | L-Threonine ¹³C Chemical Shift (ppm) | allo-DL-Threonine ¹H Chemical Shift (ppm) |

|---|---|---|---|

| Cα | 3.573 | 63.172 | 3.848 |

| Cβ | 4.241 | 68.679 | 4.358 |

| Cγ | 1.318 | 22.179 | 1.216 |

| COOH | - | 175.689 | - |

Mass Spectrometry (MS) Techniques for Metabolite Identification and Pathway Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC) such as in LC-ESI-MS (Liquid Chromatography-Electrospray Ionization-Mass Spectrometry), is a powerful technique for identifying and quantifying metabolites in complex biological mixtures. frontiersin.org In the study of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine, LC-MS has been crucial for analyzing its biosynthesis and detecting related intermediates. researchgate.netnih.gov

Researchers have utilized LC-MS to identify various products and byproducts in the biosynthetic pathway. For instance, two methylated in vitro products, 4(R)-methyl-(E,E)-2,6-octadienoic acid and 4(R)-methyl-6(E)-octenoic acid, were detected and characterized using liquid chromatography-mass spectrometry analysis by comparing them with synthetic reference samples. researchgate.net Furthermore, LC-MS/MS, a technique involving two stages of mass analysis, has been established as a gold standard for the accurate and sensitive detection of cyclosporin (B1163) A and its metabolites in clinical research. nih.gov This method combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.gov

Label-free LC-MS/MS has also been employed for high-throughput proteomic analysis to understand how different carbon sources affect the production of cyclosporine and the growth of the producing fungus, Tolypocladium inflatum. frontiersin.org

Chromatographic Methods (HPLC) for Purification and Analysis of Biosynthetic Intermediates

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine and its biosynthetic intermediates. nih.govteledyneisco.com The isolation of this amino acid from culture filtrates of a blocked mutant of Tolypocladium inflatum involved extraction followed by chromatographic separation and final crystallization. nih.gov

HPLC methods are routinely used to monitor the production of cyclosporin A and related compounds in fermentation broths. nih.gov For example, HPLC analysis demonstrated that while wild-type strains of T. inflatum produce cyclosporins A, B, and C, mutant strains lacking specific genes failed to produce these compounds. nih.gov The development of robust RP-HPLC (Reversed-Phase HPLC) methods allows for the accurate quantification of cyclosporine in pharmaceutical dosage forms, with typical methods employing a C18 column and a mobile phase of acetonitrile (B52724) and a buffer like trifluoroacetic acid. nih.gov

Table 2: HPLC Method Parameters for Cyclosporine Analysis

| Parameter | Value |

|---|---|

| Column | XTerra C18 (150x4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic acid buffer (80:20) |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 210 nm |

| Retention Time | ~3.8 minutes |

Isotopic Labeling Studies for Pathway Tracing

Isotopic labeling is a powerful technique to trace the metabolic pathways leading to the formation of complex molecules like (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine. By feeding the producing organism with precursors enriched with stable isotopes such as ¹³C or ¹⁸O, researchers can follow the incorporation of these labels into the final product and its intermediates.

In the context of cyclosporin A biosynthesis, studies have utilized [1-¹³C]-, [2-¹³C]-, [3-¹³C]-, or [6-¹³C]glucose to label the peptide biosynthetically. nih.gov Analysis of the ¹³C-labeled cyclosporin A by NMR revealed specific incorporation patterns that could be predicted by considering the relevant biosynthetic pathways. nih.gov This approach allows for the estimation of metabolic fluxes through different pathways. nih.gov

The biosynthesis of the C9 backbone of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid, has been shown to proceed from acetyl-CoA and malonyl-CoA via a polyketide pathway. nih.gov Isotopic labeling studies using precursors like [1-¹³C,¹⁸O₂]acetate would be instrumental in confirming the specific condensation and reduction steps involved in the assembly of this intricate amino acid.

Theoretical and Computational Investigations of 4r 4 E 2 Butenyl 4 Methyl L Threonine

Molecular Modeling of Enzyme-Substrate Interactions (e.g., Bmt PKS Active Site)

While a crystal structure of the Bmt polyketide synthase with its bound substrates is not yet available, molecular modeling techniques provide valuable insights into the enzyme-substrate interactions within its active site. Homology modeling, based on the crystal structures of related polyketide synthase domains, can generate a three-dimensional model of the Bmt PKS. nih.govnih.govnih.gov This model can then be used for docking studies to predict the binding modes of substrates and intermediates.

Research on other PKS C-methyltransferases, such as SxtA, has revealed the structural basis for the extent of methylation. nih.gov These studies, combining crystallography and biochemical assays, have identified key active site residues that control whether one or two methyl groups are transferred. Such findings are instrumental in building and refining homology models of the Bmt PKS C-methyltransferase domain and in designing site-directed mutagenesis experiments to probe its function.

Key catalytic residues in the active site of a related PKS C-methyltransferase, SxtA, which provide a framework for understanding the Bmt PKS active site, are detailed in the table below.

| Residue | Function in SxtA C-methyltransferase | Potential Role in Bmt PKS |

| His372 | Metal Ligand | Coordination of a metal ion to activate the substrate for methylation. |

| Gln459 | Metal Ligand / Catalytic Activity Enhancement | Metal coordination and potentially enhancing the catalytic rate. A Q459H mutation in SxtA enhanced activity. |

| Gln464 | Metal Ligand | Crucial for positioning the metal ion within the active site. |

| Ile204 | Steric Hindrance | May provide a steric barrier to prevent multiple methylation events. nih.gov |

| Tyr208 | Active Site Residue | Contributes to the overall architecture and substrate positioning within the active site. |

This table is based on data from a related PKS C-methyltransferase and suggests potential functions in the Bmt PKS active site.

Docking studies with a homology model of the Bmt PKS can predict how substrates like acetyl-CoA and malonyl-CoA, as well as the growing polyketide chain, bind within the various catalytic domains. nih.govnih.gov These computational models can also shed light on the role of docking domains, which are responsible for the transfer of the growing polyketide chain between different modules of the synthase. nih.gov

Conformational Analysis of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine and its Derivatives

The conformational flexibility of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine and its derivatives is crucial for its biological activity and incorporation into the cyclosporin (B1163) macrocycle. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the stable conformations of amino acids. scispace.comsciforum.netsemanticscholar.org

Studies on threonine and its analogues have shown that the relative energies of different conformers can be accurately predicted using DFT calculations. scispace.comsciforum.netsemanticscholar.org These analyses typically involve an extensive search of the potential energy surface to locate all possible stable conformers. For each conformer, properties such as relative energies, rotational constants, and vibrational frequencies can be calculated to aid in their experimental identification.

A conformational analysis of a dipeptide containing serine, which is structurally similar to threonine, revealed that the most stable conformer adopts a β-turn structure, stabilized by intramolecular hydrogen bonds. nih.gov Similar interactions are likely to play a significant role in determining the preferred conformation of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine. The presence of the bulky (E)-2-butenyl group is expected to introduce specific steric constraints that further influence its conformational landscape.

Below is a table summarizing the findings of a DFT study on the conformers of L-threonine, which serves as a model for understanding the conformational behavior of its derivative, (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine.

| Computational Method | Basis Set | Key Findings for L-Threonine Conformers |

| Density Functional Theory (DFT) | 6-311+G(d,p) | Identified 56 stable conformers. The global minimum features a cyclic triple hydrogen bond motif. |

| Focal-Point Analysis (FPA) | N/A | Provided highly accurate relative energies of the most stable conformers, with an accuracy of ±1 kJ/mol. |

| Hartree-Fock | 6-311+G(d,p) | Found to be less reliable for determining the correct relative energies of the conformers compared to DFT. |

This table is based on data from a study on L-threonine and provides a framework for the computational analysis of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine.

Computational Studies on Reaction Mechanisms within Biosynthesis

The biosynthesis of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine is a multi-step process catalyzed by the Bmt polyketide synthase. nih.gov Enzymatic studies have identified key intermediates in this pathway, including 3-(R)-hydroxy-4-(R)-methyl-6-(E)-octenoic acid. nih.gov The enzyme-bound 3-oxo-4-hexenoic acid has been identified as the exclusive substrate for the methylation step. nih.gov

Computational methods, such as quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) approaches, can be employed to investigate the detailed reaction mechanisms of the individual steps in the biosynthesis. These methods can model the breaking and forming of chemical bonds, allowing for the calculation of activation energies and the determination of transition state structures.

While specific computational studies on the reaction mechanism of Bmt biosynthesis are not yet published, research on other PKS enzymes provides a blueprint for how such investigations could be conducted. For instance, QM/MM studies on the methylation of a polyketide substrate can elucidate the role of the S-adenosylmethionine (SAM) cofactor and the key active site residues in facilitating the methyl transfer reaction. Such a study could model the nucleophilic attack of the enolate intermediate on the methyl group of SAM, providing insights into the stereochemical outcome of the reaction.

The proposed biosynthetic steps for (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine that are amenable to computational investigation are outlined below:

| Biosynthetic Step | Key Reactants | Potential Computational Approach |

| Chain Elongation | Acetyl-CoA, Malonyl-CoA | QM/MM to model the Claisen condensation reaction. |

| Methylation | Enzyme-bound 3-oxo-4-hexenoic acid, S-adenosylmethionine (SAM) | QM/MM to investigate the mechanism of methyl transfer from SAM to the polyketide chain. nih.gov |

| Reduction | NADPH | Docking and QM/MM to study the hydride transfer from NADPH to the keto group. |

| Dehydration | N/A | QM/MM to model the elimination of water to form the double bond. |

The application of these computational techniques to the biosynthesis of (4R)-4-[(E)-2-butenyl)-4-methyl-L-threonine will undoubtedly provide a deeper understanding of the intricate enzymatic machinery responsible for the production of this unique amino acid.

Biotechnological Production and Metabolic Engineering of 4r 4 E 2 Butenyl 4 Methyl L Threonine

Optimization of Fermentation Conditions for Enhanced Yield

Key fermentation parameters that influence yield include the composition of the culture medium, physical factors like pH, temperature, and agitation, and the strategic addition of precursors. While the Bmt polyketide synthase enzyme itself shows optimal in vitro activity at a pH of approximately 7.0 and a temperature of 35°C, whole-cell fermentation conditions may differ to balance cell growth and product formation. researchgate.netnih.gov

Studies have shown that the choice of carbon and nitrogen sources is critical. Glucose has been identified as an effective carbon source for cyclosporin (B1163) production. nih.gov Optimization of media components using statistical methods such as response surface methodology (RSM) has successfully enhanced cyclosporin A yields. For instance, optimizing the concentrations of glycerol, ammonium (B1175870) sulfate, and certain metal ions has led to significant production improvements in solid-state fermentation. jmb.or.kr Furthermore, the supplementation of the fermentation broth with specific amino acid precursors for cyclosporin A, such as L-valine and L-leucine, has been shown to boost the final yield. jmb.or.kr This suggests that feeding strategies could be a viable approach to increase the availability of building blocks for the entire biosynthetic pathway, including Bmt.

Another approach to increase yield involves strain improvement through mutagenesis. Both UV radiation and chemical mutagens have been used to create hyper-producing strains of fungi for cyclosporin A, which would consequently require higher production of Bmt. nih.govajol.info

Table 1: Optimized Media Components and Precursor Concentrations for Enhanced Production

Heterologous Expression Systems for Biosynthesis (e.g., Saccharomyces cerevisiae)

Heterologous expression, the process of expressing genes from one organism in a different host, presents a promising alternative to relying on the native producer. The yeast Saccharomyces cerevisiae is a particularly attractive host for metabolic engineering due to its well-understood genetics, rapid growth, and robustness in large-scale fermentation processes. nih.govnih.gov

The successful heterologous production of Bmt in S. cerevisiae would require the transfer and functional expression of the entire Bmt biosynthetic gene cluster from T. inflatum. The core of this pathway involves a modular polyketide synthase (PKS) and other modifying enzymes. nih.govresearchgate.net Research has identified a 12-gene cluster in T. inflatum responsible for cyclosporine biosynthesis, which includes the enzymes specifically required for Bmt formation. nih.govasm.orgnih.gov The key enzymes for Bmt biosynthesis are the polyketide synthase SimG, and two other enzymes, SimI and SimJ. researchgate.net

A general strategy for expressing this pathway in yeast would involve:

Pathway Reconstruction : Assembling the Bmt biosynthetic genes (SimG, SimI, SimJ) into an expression vector suitable for yeast. Techniques like DNA assembler, which utilizes yeast's native homologous recombination machinery, could be employed for this purpose. nih.govnih.gov

Codon Optimization : The genetic code of the fungal genes may need to be optimized for efficient translation in the yeast cellular machinery.

Precursor Supply : Ensuring an adequate supply of the necessary precursors, namely acetyl-CoA, malonyl-CoA, and the methyl-group donor S-adenosylmethionine, is crucial. nih.gov This might require further engineering of the yeast's primary metabolism to channel more carbon towards these building blocks.

Expression Control : Placing the biosynthetic genes under the control of strong, inducible promoters to manage the timing and level of expression, thereby reducing the metabolic burden on the host. nih.gov

Genetic Engineering Strategies for Biosynthetic Pathway Manipulation

Directly engineering the Bmt biosynthetic pathway in its native host, T. inflatum, or in a heterologous system offers powerful strategies to increase yield and produce novel analogues.

A primary strategy for accumulating Bmt is to block the subsequent step in the metabolic pathway. The Bmt amino acid is incorporated into the full cyclosporin peptide by a large non-ribosomal peptide synthetase (NRPS) encoded by the SimA gene. nih.gov By creating a mutant strain of T. inflatum where the SimA gene is non-functional, the cell is unable to produce cyclosporin. This blockage leads to the accumulation and secretion of the free Bmt amino acid into the culture medium, from which it can be isolated. nih.gov

Further genetic engineering can be applied to the Bmt pathway itself to enhance flux. The biosynthesis is controlled by a cluster-specific transcriptional regulator, SimL. nih.govnih.gov Overexpressing this regulatory gene could potentially upregulate the transcription of all the biosynthetic genes in the cluster, leading to higher enzyme levels and increased Bmt production.

The core of Bmt biosynthesis is the polyketide synthase (PKS), a large, modular enzyme. nih.govwikipedia.org These enzymes are amenable to genetic engineering. nih.govnih.gov Strategies could include:

Promoter Engineering : Replacing the native promoter of the PKS gene (SimG) with a stronger constitutive or inducible promoter to increase its transcription.

Module and Domain Swapping : The modular nature of PKSs allows for the exchange of domains or entire modules to alter the final product, although this often results in reduced yields. nih.gov

Precursor Pathway Engineering : Deleting genes for competing pathways or overexpressing genes that lead to the production of the precursors acetyl-CoA and malonyl-CoA can increase the pool of building blocks available for the Bmt PKS. researchgate.net

Table 2: Key Genes in the Biosynthesis and Regulation of (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine

Future Research Directions in 4r 4 E 2 Butenyl 4 Methyl L Threonine Studies

Elucidation of Remaining Uncharacterized Biosynthetic Steps

The biosynthesis of Bmt is known to originate from a polyketide pathway, which constructs the C9 backbone of the molecule, followed by a series of transformations. nih.gov The initial phase involves the Bmt polyketide synthase (PKS), which utilizes acetyl-CoA, malonyl-CoA, NADPH, and S-adenosylmethionine to produce 3(R)-hydroxy-4(R)-methyl-6(E)-octenoic acid. nih.govacs.org This intermediate is released from the enzyme as a coenzyme A thioester, suggesting that subsequent modifications occur on this activated form. nih.gov

Recent genomic investigations have identified a gene cluster in the producing fungus, Tolypocladium inflatum, that is responsible for cyclosporine synthesis. Within this cluster, in addition to the PKS (SimG), two other enzymes, SimI and SimJ, have been shown to be essential for Bmt formation. However, the precise biochemical functions of these enzymes and the exact sequence of the terminal biosynthetic steps remain uncharacterized.

Future research should focus on:

Functional Characterization of SimI and SimJ: In vitro enzymatic assays with purified recombinant SimI and SimJ proteins are necessary to determine their specific catalytic activities. It is hypothesized that these enzymes are responsible for key steps such as the amination at the C-2 position and potentially the final hydroxylation that defines the threonine moiety.

Identification of Intermediates: The pathway from the released polyketide, 3(R)-hydroxy-4(R)-methyl-6(E)-octenoyl-CoA, to the final Bmt likely involves several transient intermediates. Advanced mass spectrometry techniques, coupled with the analysis of knockout mutants for simI and simJ, could trap and identify these elusive compounds. nih.gov

Order of Events: A critical unanswered question is the precise order of the final tailoring reactions. Determining whether amination precedes hydroxylation or vice-versa is key to a complete understanding of the biosynthetic logic.

Table 1: Proposed Enzymes in Bmt Biosynthesis and Areas for Future Study

| Enzyme (Gene) | Known or Hypothesized Function | Key Unanswered Questions / Future Research Direction |

|---|---|---|

| Bmt Polyketide Synthase (SimG) | Catalyzes the assembly of the C9 polyketide backbone from acetyl-CoA and malonyl-CoA. acs.org | What are the precise structural determinants of substrate selection and stereochemical control? |

| SimI | Unknown; essential for Bmt biosynthesis. | What is the specific enzymatic reaction catalyzed by SimI? Is it an aminotransferase, hydroxylase, or other tailoring enzyme? |

| SimJ | Unknown; essential for Bmt biosynthesis. | What is the specific enzymatic reaction catalyzed by SimJ? What is its substrate and how does it function in sequence with SimI? |

Development of Novel Stereoselective Synthetic Routes for (4R)-4-[(E)-2-butenyl]-4-methyl-L-threonine and Analogs

The complex stereochemistry of Bmt presents a significant challenge for chemical synthesis. While a stereospecific synthesis of the related compound (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt) has been achieved, demonstrating feasibility, there is a persistent need for more efficient, scalable, and versatile synthetic routes to Bmt itself and to novel, non-natural analogs. ias.ac.in Such analogs are invaluable for structure-activity relationship (SAR) studies to develop new cyclosporine-based therapeutics with improved properties.

Future research in this area should be directed toward:

Chemoenzymatic Synthesis: This hybrid approach, which combines the flexibility of chemical synthesis with the unparalleled stereoselectivity of enzymes, holds immense promise. nih.gov Synthetic precursors, such as N-acetylcysteamine (SNAC) thioesters of modified polyketide chains, could be synthesized chemically and then subjected to the action of the yet-to-be-characterized tailoring enzymes (SimI, SimJ) to complete the synthesis. nih.gov

Asymmetric Catalysis: The development of novel catalytic methods to establish the multiple stereocenters of Bmt in a single, efficient process is a major goal. This could involve tandem reactions or catalyst systems that can control both C-C bond formation and subsequent functionalization with high fidelity.

Synthesis of Diverse Analogs: The creation of a library of Bmt analogs with systematic modifications—such as altering the length of the butenyl side chain, changing the stereochemistry at specific centers, or replacing the methyl group—is crucial. These analogs would be powerful tools for probing the binding pocket of cyclosporine synthetase and for developing new bioactive compounds. researchwithrutgers.commdpi.com

| Mutasynthesis | Involves feeding synthetic precursors to a mutant strain of T. inflatum blocked in the early stages of the Bmt pathway. nih.gov | Limited by the ability of the precursor to cross the cell membrane and the substrate tolerance of the downstream enzymatic machinery. Success is often unpredictable. |

Advanced Mechanistic Insights into Enzyme Specificity and Fidelity within Polyketide and Nonribosomal Peptide Synthesis

The biosynthesis of Bmt and its subsequent incorporation into cyclosporine are prime examples of assembly-line enzymology, carried out by a Polyketide Synthase (PKS) and a Nonribosomal Peptide Synthetase (NRPS), respectively. researchgate.netacs.org These megasynthases are modular, with each module comprising several domains that perform specific catalytic steps. nih.govnih.gov Despite a general understanding of this process, a deep mechanistic appreciation of the factors governing substrate specificity and reaction fidelity is lacking.

Future research should aim to provide advanced insights into:

PKS Substrate Specificity and Stereocontrol: How does the Bmt PKS select its starter (acetyl-CoA) and extender (malonyl-CoA) units with such high fidelity? What are the structural and dynamic bases for the precise control of stereochemistry during the reduction and methylation steps? High-resolution structural studies (cryo-EM or X-ray crystallography) of the Bmt PKS, or at least its key domains, are needed to answer these questions.

NRPS Adenylation Domain Recognition: The cyclosporine synthetase (CySyn) is a massive 1.7 MDa enzyme. researchgate.net The adenylation (A) domain within the first module is responsible for specifically recognizing Bmt, activating it as an aminoacyl-adenylate, and loading it onto the synthetase. Unraveling the molecular basis for this specific recognition is a major goal. Co-crystallization of the Bmt-specific A-domain with Bmt and its analogs would provide an atomic-level picture of the binding pocket and guide protein engineering efforts.

Domain-Domain Communication and Fidelity: The efficiency and fidelity of PKS and NRPS systems depend on highly coordinated interactions between their constituent domains. nih.govnih.gov For instance, the acyl carrier protein (ACP) in the PKS and the peptidyl carrier protein (PCP) in the NRPS must shuttle growing chains between catalytic domains without error. nih.gov Advanced biophysical techniques, such as NMR spectroscopy and single-molecule studies, could be employed to probe the transient protein-protein interactions that govern the fidelity of the entire assembly process. Engineering efforts, such as domain swapping, have often resulted in reduced yields, highlighting our incomplete understanding of these critical interactions. nih.gov

Table 3: Key Enzymatic Domains and Unresolved Mechanistic Questions

| Enzyme System | Key Domain | Function | Advanced Mechanistic Questions for Future Research |

|---|---|---|---|

| Bmt Polyketide Synthase (PKS) | Acyltransferase (AT) | Selects the correct starter and extender units (acetyl-CoA, malonyl-CoA). rsc.org | What is the structural basis for the high substrate specificity? How does it exclude structurally similar, incorrect precursors? |

| Ketosynthase (KS) | Catalyzes the Claisen condensation to extend the polyketide chain. nih.gov | How does the KS domain's active site geometry influence the stereochemical outcome of the condensation reaction? | |

| Thioesterase (TE) | Releases the completed polyketide chain from the synthase. acs.org | Does the TE domain have a "gatekeeping" function, hydrolyzing aberrant chains? What controls the timing and mechanism of product release? | |

| Cyclosporine Synthetase (NRPS) | Adenylation (A) | Recognizes and activates Bmt via adenylation. nih.gov | What specific amino acid residues in the A-domain binding pocket are responsible for recognizing the unique structural features of Bmt? |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.